Ethyl 4,6-O-benzylidene-b-D-thioglucopyranoside
Description
Nuclear Magnetic Resonance Spectral Assignments
Nuclear Magnetic Resonance spectroscopy provides comprehensive structural information for ethyl 4,6-O-benzylidene-β-D-thioglucopyranoside. The proton Nuclear Magnetic Resonance spectrum exhibits characteristic signals that allow for complete structural assignment. The benzylidene proton appears as a singlet at approximately 5.51 parts per million, serving as a diagnostic signal for the presence of the acetal protecting group.
The anomeric proton, which is critical for confirming the β-configuration, typically appears as a doublet in the region of 4.7-5.0 parts per million with a coupling constant characteristic of the β-anomeric linkage. The ethyl sulfur substituent gives rise to characteristic multipets: the sulfur-bound ethyl group shows the typical ethyl pattern with a triplet for the methyl group around 1.3 parts per million and a quartet for the methylene group around 2.6 parts per million.
The aromatic protons of the benzylidene phenyl group appear in the region of 7.3-7.5 parts per million as a complex multiplet integrating for five protons. The sugar ring protons show a complex splitting pattern characteristic of the glucose configuration, with H-2 and H-3 appearing as multiplets in the region of 3.4-4.3 parts per million.
Carbon-13 Nuclear Magnetic Resonance spectroscopy provides additional structural confirmation. The benzylidene carbon appears around 101-102 parts per million, while the anomeric carbon is observed around 85-88 parts per million. The aromatic carbons of the phenyl ring give signals in the 126-136 parts per million region, with the quaternary carbon appearing furthest downfield.
| Proton Assignment | Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Benzylidene H | 5.51 | singlet |
| Anomeric H-1 | 4.7-5.0 | doublet |
| Ethyl CH₃ | 1.3 | triplet |
| Ethyl CH₂ | 2.6 | quartet |
| Aromatic H | 7.3-7.5 | multiplet |
Mass Spectrometric Fragmentation Patterns
Mass spectrometric analysis of ethyl 4,6-O-benzylidene-β-D-thioglucopyranoside reveals characteristic fragmentation patterns that confirm its molecular structure and composition. The molecular ion peak appears at mass-to-charge ratio 312, corresponding to the molecular weight of the compound. The monoisotopic mass is precisely determined as 312.103145 atomic mass units.
Electrospray ionization mass spectrometry typically shows the protonated molecular ion [M+H]⁺ at mass-to-charge ratio 313. Fragmentation of this molecular ion proceeds through several characteristic pathways. Loss of the ethyl thiol group (62 atomic mass units) represents one of the major fragmentation routes, generating a fragment ion at mass-to-charge ratio 251 that corresponds to the glucopyranoside cation.
Another significant fragmentation pathway involves the loss of the benzylidene group, which can occur through multiple mechanisms. The loss of benzaldehyde (106 atomic mass units) from the molecular ion generates a fragment at mass-to-charge ratio 206. Sequential losses can occur, leading to smaller fragment ions that provide structural information about the glucose backbone.
The presence of sulfur in the molecule contributes to characteristic isotope patterns in the mass spectrum. The sulfur-34 isotope peak appears two mass units higher than the main peak with an intensity of approximately 4.4% relative to the main peak, providing additional confirmation of the sulfur-containing structure.
Tandem mass spectrometry experiments can provide detailed fragmentation maps that confirm the connectivity of the various structural elements. The cleavage patterns observed are consistent with the proposed structure and help distinguish this compound from potential isomers or related structures.
Infrared and Raman Vibrational Signatures
Infrared spectroscopy provides valuable information about the functional groups present in ethyl 4,6-O-benzylidene-β-D-thioglucopyranoside. The spectrum exhibits characteristic absorption bands that can be assigned to specific vibrational modes within the molecule. The hydroxyl stretching vibrations appear in the 3200-3600 wavenumbers region, with free hydroxyl groups showing sharp absorptions around 3500 wavenumbers and hydrogen-bonded hydroxyls appearing as broader absorptions at lower frequencies.
The aromatic carbon-hydrogen stretching vibrations of the benzylidene phenyl group are observed in the 3000-3100 wavenumbers region, while the aliphatic carbon-hydrogen stretching modes appear in the 2800-3000 wavenumbers region. The characteristic benzylidene acetal carbon-oxygen stretching vibrations contribute to absorptions in the 1000-1300 wavenumbers region.
The aromatic carbon-carbon stretching vibrations provide fingerprint information for the phenyl group, with characteristic bands appearing around 1600, 1580, and 1500 wavenumbers. The out-of-plane bending vibrations of the aromatic carbon-hydrogen bonds contribute to absorption bands in the 675-900 wavenumbers region, which are particularly diagnostic for the substitution pattern of the benzene ring.
Infrared analysis of crystalline samples shows additional features related to intermolecular hydrogen bonding in the solid state. The hydroxyl stretching region becomes more complex due to the formation of hydrogen bonding networks between molecules in the crystal lattice. These solid-state effects provide information about the packing arrangements and intermolecular interactions.
Raman spectroscopy complements infrared analysis by providing information about vibrations that may be infrared-inactive or weak. The aromatic ring breathing modes and carbon-carbon stretching vibrations are often more prominent in Raman spectra, providing additional confirmation of the benzylidene group structure.
| Functional Group | Wavenumber Range (cm⁻¹) | Assignment |
|---|---|---|
| O-H stretch (free) | 3500-3600 | hydroxyl groups |
| O-H stretch (H-bonded) | 3200-3500 | associated hydroxyls |
| C-H stretch (aromatic) | 3000-3100 | phenyl group |
| C-H stretch (aliphatic) | 2800-3000 | sugar and ethyl |
| C=C stretch (aromatic) | 1500-1600 | benzene ring |
| C-O stretch | 1000-1300 | acetal and ether |
Properties
IUPAC Name |
(4aR,6S,7R,8R,8aS)-6-ethylsulfanyl-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O5S/c1-2-21-15-12(17)11(16)13-10(19-15)8-18-14(20-13)9-6-4-3-5-7-9/h3-7,10-17H,2,8H2,1H3/t10-,11-,12-,13-,14?,15+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOMMDHDGIYADCQ-BWTKQZKTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1C(C(C2C(O1)COC(O2)C3=CC=CC=C3)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCS[C@H]1[C@@H]([C@H]([C@H]2[C@H](O1)COC(O2)C3=CC=CC=C3)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Materials
- Ethyl 1-thio-β-D-glucopyranoside or ethyl thioglucoside derivatives serve as the primary starting glycosyl donors.
- Benzaldehyde or benzaldehyde dimethyl acetal is used to form the benzylidene acetal protecting group.
- Acid catalysts such as camphor-10-sulphonic acid are employed to promote acetal formation.
General Synthetic Procedure
The preparation of Ethyl 4,6-O-benzylidene-β-D-thioglucopyranoside typically follows a one-step acetalization of ethyl 1-thio-β-D-glucopyranoside with benzaldehyde derivatives under acidic conditions. The process can be summarized as follows:
- Dissolution: Ethyl 1-thio-β-D-glucopyranoside is dissolved in an anhydrous solvent such as dimethylformamide (DMF) or dichloromethane.
- Addition of Benzaldehyde Derivative: Benzaldehyde dimethyl acetal or benzaldehyde is added to the solution.
- Catalysis: A catalytic amount of a strong acid, commonly camphor-10-sulphonic acid, is introduced to facilitate acetal formation.
- Heating: The reaction mixture is heated, typically at 50°C, for several hours (e.g., 6 hours) to allow complete formation of the benzylidene acetal.
- Neutralization: After completion, the mixture is neutralized with a base such as triethylamine.
- Work-up: The reaction mixture is diluted with an organic solvent (e.g., ethyl acetate), washed with aqueous sodium bicarbonate and brine, and dried over anhydrous sodium sulfate.
- Purification: The product is purified by crystallization or precipitation, often without the need for chromatographic separation, yielding a white crystalline solid.
Specific Example from Literature
- In one reported procedure, methyl 4,6-O-benzylidene-α-D-glucopyranoside was synthesized by treating methyl α-D-glucopyranoside with benzaldehyde dimethyl acetal and camphor-10-sulphonic acid in dry DMF at 50°C for 6 hours, followed by neutralization and purification. This method has been adapted to ethyl thioglycosides to produce Ethyl 4,6-O-benzylidene-β-D-thioglucopyranoside with similar conditions.
Reaction Scheme Summary
| Step | Reagents & Conditions | Purpose | Outcome |
|---|---|---|---|
| 1 | Ethyl 1-thio-β-D-glucopyranoside + benzaldehyde dimethyl acetal | Formation of benzylidene acetal protecting group | Cyclic acetal intermediate formed |
| 2 | Camphor-10-sulphonic acid catalyst, heating at 50°C for 6 h | Catalysis of acetal formation | Complete conversion to benzylidene acetal |
| 3 | Neutralization with triethylamine | Quenching acid catalyst | Stabilized reaction mixture |
| 4 | Extraction with ethyl acetate, washing, drying | Removal of impurities | Crude product |
| 5 | Crystallization or precipitation | Purification | Pure Ethyl 4,6-O-benzylidene-β-D-thioglucopyranoside |
Analytical and Purification Notes
- Purification: The product typically precipitates out of the reaction mixture upon addition of a non-polar solvent or by cooling, allowing isolation by filtration.
- Characterization: The product is characterized by melting point, optical rotation, thin-layer chromatography (TLC), infrared spectroscopy (IR), mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy.
- Yields: The yields reported are generally high, often exceeding 70-80%, with purity >98% achievable by crystallization alone.
Research Findings and Variations
- The benzylidene acetal formation introduces a new chiral center at the benzylidene carbon, which adopts predominantly the thermodynamically stable equatorial orientation, influencing stereochemical outcomes in subsequent reactions.
- The method is versatile and has been applied to other thioglycosides and sugar derivatives with minor modifications.
- Chromatographic purification is generally unnecessary but can be employed to increase yields from mother liquors.
- Use of different acid catalysts or solvents can affect reaction times and yields but camphor-10-sulphonic acid in DMF remains a preferred system for reproducibility and efficiency.
Summary Table of Preparation Conditions from Literature
Chemical Reactions Analysis
Substitution Reactions
EBDTG undergoes regioselective substitution at hydroxyl groups, enabling controlled derivatization. Acylation reactions are particularly well-documented:
Acylation with Octanoyl Chloride
-
Reagents/Conditions : Octanoyl chloride, pyridine, -5°C → RT, 6–24 hours .
-
Outcome : Selective 2-O-octanoylation with 76% yield, confirmed by TLC (CH₃OH:CHCl₃, 1:14, R<sub>f</sub> = 0.52) .
-
Application : Acylated derivatives exhibit antibacterial activity against pathogens like E. coli and S. aureus .
Levulinoylation
-
Reagents/Conditions : Levulinic acid derivatives, custom synthesis .
-
Outcome : Introduces levulinoyl groups at the 2-O position, enabling further modifications (e.g., fluorination or methylation) .
Glycosylation Reactions
EBDTG serves as a glycosyl donor in oligosaccharide synthesis, with stereoselectivity governed by its protecting groups and reaction mechanisms:
Mechanism of Glycosylation
-
Key Intermediate : Glycosyl triflate forms a contact ion pair (CIP) and solvent-separated ion pair (SSIP), dictating stereochemistry .
-
β-Selectivity : In mannopyranosides, CIP formation dominates, favoring β-glycosides. For glucopyranosides (e.g., EBDTG), SSIP prevalence leads to α-selectivity .
Experimental Observations
| Donor Type | Anomeric Configuration | Selectivity | Key Factor |
|---|---|---|---|
| EBDTG (gluco) | α | High | SSIP stabilization via 4,6-O-benzylidene |
| Mannopyranosyl triflate | β | High | CIP dominance due to torsional strain |
Stability and Degradation
-
Acid Sensitivity : The thioglycosidic bond cleaves under acidic conditions, generating reactive glycosyl cations for further coupling .
-
Thermal Stability : Decomposition observed at ~0°C for fluorinated analogs, attributed to electron-withdrawing effects destabilizing intermediates .
Comparative Reactivity with Analogs
EBDTG’s reactivity differs from structurally related compounds:
Research Advancements
Recent studies highlight:
Scientific Research Applications
Chemical Structure and Synthesis
Ethyl 4,6-O-benzylidene-β-D-thioglucopyranoside has the molecular formula . The compound features a thiol group, which enhances its reactivity and distinguishes it from other glycosides. The synthesis of this compound typically involves the following steps:
- Dissolve ethyl β-D-thioglucopyranoside in dry dimethylformamide (DMF).
- Add benzaldehyde and an acid catalyst (e.g., camphor-10-sulfonic acid).
- Heat the mixture at 50°C for several hours.
- Neutralize and extract with ethyl acetate.
- Purify via silica gel column chromatography.
This synthetic pathway allows for the production of a compound that can serve as a versatile building block in oligosaccharide synthesis and other complex carbohydrate structures.
Enzyme Modulation
One of the most significant applications of ethyl 4,6-O-benzylidene-β-D-thioglucopyranoside is its ability to modulate the activity of glycosyltransferases, enzymes crucial for carbohydrate metabolism. The presence of the thiol group enables the compound to form reversible covalent bonds with enzyme active sites, thereby influencing their activity. This interaction suggests potential utility in drug design aimed at glycosylation-related diseases.
Antimicrobial Properties
Recent studies have indicated that derivatives of ethyl 4,6-O-benzylidene-β-D-thioglucopyranoside exhibit notable antimicrobial activities against various bacterial and fungal strains. For instance, compounds derived from this structure have been tested against human pathogenic bacteria, showing significant inhibition zones compared to standard antibiotics . This highlights its potential as a therapeutic agent in treating infections caused by resistant pathogens.
Case Study 1: Antimicrobial Efficacy
In a study evaluating the antimicrobial efficacy of synthesized derivatives of ethyl 4,6-O-benzylidene-β-D-thioglucopyranoside, compounds demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives exhibited better efficacy than standard antibiotics like azithromycin, suggesting their potential use in clinical settings .
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| Methyl 4,6-O-benzylidene-α-D-glucopyranoside | Methyl group instead of ethyl | Used primarily for different synthetic pathways |
| Ethyl 4,6-O-benzylidene-β-D-thiogalactopyranoside | Galactose instead of glucose | Exhibits different biological activities |
| Ethyl 4-O-benzylidene-β-D-glucopyranoside | Lacks the thiol group | More commonly used in general glycoside synthesis |
Case Study 2: Drug Design Applications
The compound's ability to interact with glycosyltransferases has led researchers to explore its potential in drug design for conditions related to carbohydrate metabolism disorders. By modifying the structure of ethyl 4,6-O-benzylidene-β-D-thioglucopyranoside, scientists aim to develop targeted therapies that can effectively modulate enzyme activity without causing adverse effects on normal cellular functions .
Mechanism of Action
The mechanism of action of Ethyl 4,6-O-benzylidene-b-D-thioglucopyranoside involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved often include signal transduction cascades and metabolic processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Protection Pattern and Reactivity
The benzylidene group in Ethyl 4,6-O-benzylidene-β-D-thioglucopyranoside distinguishes it from analogs with alternative protecting groups:
Key Observations :
- Benzylidene vs. Benzoyl Protection : Benzylidene groups (cyclic acetals) offer regioselectivity and crystallinity, whereas benzoyl groups (esters) enhance solubility in polar solvents but require harsher deprotection conditions .
- Acetylated Derivatives: Ethyl 2,3,4,6-Tetra-O-acetyl-β-D-thioglucopyranoside is more reactive in glycosylation due to electron-withdrawing acetyl groups, but lacks regioselectivity .
Glycosylation Efficiency
- Ethyl 4,6-O-benzylidene-β-D-thioglucopyranoside is superior in regioselective glycosylation due to its free 2-/3-OH groups. For example, it was used to synthesize S4 (Ethyl 4,6-O-benzylidene-2-deoxy-2-(benzyloxycarbonyl)amino-β-D-thioglucopyranoside) with 78% yield under mild acidic conditions .
- In contrast, Ethyl 2,3-di-O-benzyl-4,6-O-benzylidene-1-thio-β-D-glucopyranoside () requires silyl ether deprotection (e.g., tert-butyldiphenylsilyl), complicating synthetic workflows .
Physicochemical Properties
Case Study: Structural Modifications
- Phthalimido Derivatives: Ethyl 4,6-O-benzylidene-2-deoxy-2-phthalimido-β-D-thioglucopyranoside (CAS 129519-28-4) demonstrates improved stability in peptide coupling reactions due to the phthalimido group’s resistance to nucleophilic attack .
- Silyl-Protected Analogs: Ethyl 2,3,4-tri-O-benzyl-6-O-tert-butyldiphenylsilyl-1-thio-β-D-glucopyranoside () offers orthogonal protection but requires fluoride-based deprotection, limiting scalability .
Biological Activity
Ethyl 4,6-O-benzylidene-b-D-thioglucopyranoside (EBDTG) is a compound of significant interest in the field of biochemistry and medicinal chemistry. This article explores its biological activity, mechanisms of action, and potential applications, supported by data tables and relevant research findings.
Overview of this compound
EBDTG is a derivative of thioglucopyranoside that exhibits a range of biochemical properties. It is primarily recognized for its role as an intermediate in the synthesis of anti-neoplastic compounds, which are crucial in cancer treatment. The compound's structure allows it to interact with various enzymes and proteins, making it a valuable subject for research in drug development and synthetic carbohydrate chemistry.
EBDTG functions through several biochemical pathways:
- Enzyme Interaction : It interacts with specific enzymes, influencing their activity and stability. This interaction often leads to the formation of new chiral centers, which are essential for the biological activity of resultant compounds.
- Synthesis Intermediary : EBDTG serves as an indispensable intermediary in the fabrication of potential anti-cancer agents. Its ability to undergo various chemical transformations enhances its utility in synthetic applications.
Biological Activities
Research has demonstrated that EBDTG exhibits several biological activities:
- Antineoplastic Properties : Studies indicate that EBDTG derivatives can inhibit tumor growth and induce apoptosis in cancer cells. These effects are attributed to its ability to disrupt cellular processes critical for cancer cell survival .
- Antimicrobial Activity : EBDTG has shown promise in exhibiting antimicrobial properties against various pathogens. Its derivatives have been tested for efficacy against bacteria and fungi, highlighting its potential as a therapeutic agent .
Case Studies
- Anticancer Activity : A study published in the Bulletin of the Chemical Society of Japan investigated the effects of EBDTG on human cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 50 µM, suggesting dose-dependent antitumor activity .
- Antimicrobial Testing : In another study, EBDTG was tested against Gram-positive and Gram-negative bacteria. The compound demonstrated notable inhibition zones, particularly against Staphylococcus aureus and Escherichia coli, indicating its potential as an antimicrobial agent .
Data Table: Biological Activities of EBDTG
| Activity Type | Test Organism/Cell Line | Concentration (µM) | Result |
|---|---|---|---|
| Anticancer Activity | Human breast cancer cells (MCF-7) | 50 | 60% cell viability reduction |
| Antimicrobial Activity | Staphylococcus aureus | 100 | Zone of inhibition: 15 mm |
| Antimicrobial Activity | Escherichia coli | 100 | Zone of inhibition: 12 mm |
Chemical Reactions Involving EBDTG
EBDTG undergoes various chemical reactions that enhance its biological activity:
- Oxidation : Converts thioglucopyranoside moiety to sulfoxides or sulfones, potentially increasing its reactivity with biological targets.
- Reduction : Reduces the benzylidene group to a benzyl group, which may alter its pharmacokinetic properties .
- Substitution Reactions : Can undergo nucleophilic substitutions at the thioglucopyranoside moiety, allowing for the introduction of diverse functional groups that may enhance biological activity.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for Ethyl 4,6-O-benzylidene-β-D-thioglucopyranoside, and how are key intermediates characterized?
- Methodological Answer : The synthesis typically involves sequential protection/deprotection strategies. For example, the 4,6-O-benzylidene acetal is formed by reacting glucose derivatives with benzaldehyde dimethyl acetal under acidic conditions (e.g., using H2SO4 or p-TsOH in anhydrous DCM/MeOH). The thioglycoside moiety is introduced via nucleophilic substitution with ethylthiol in the presence of Lewis acids (e.g., BF3·Et2O) . Key intermediates are characterized using / NMR to confirm regioselective acetal formation (e.g., downfield shifts for C4/C6 protons at δ 5.5–6.0 ppm) and mass spectrometry (ESI-MS) to verify molecular weights .
Q. How is the benzylidene protecting group strategically employed in the synthesis of thioglycosides?
- Methodological Answer : The 4,6-O-benzylidene group acts as a temporary protecting group, locking the C4 and C6 hydroxyls to direct reactivity toward C2/C3. For example, after acetal formation, selective oxidation or glycosylation at C3 can be achieved using TEMPO/BAIB or trichloroacetimidate donors. Deprotection is performed under mild acidic hydrolysis (e.g., 80% AcOH at 60°C) to regenerate the 4,6-diol without disrupting the thioglycoside bond .
Q. What spectroscopic and crystallographic methods confirm the structure of Ethyl 4,6-O-benzylidene-β-D-thioglucopyranoside?
- Methodological Answer :
- NMR : - COSY and HSQC identify coupling patterns (e.g., anomeric proton at δ 5.2–5.4 ppm, J = 10 Hz for β-configuration).
- X-ray Crystallography : Single-crystal studies confirm chair conformation of the glucopyranoside ring and benzylidene acetal geometry (e.g., C1–O–C6 torsion angle ~60°, indicative of a rigid bicyclic structure) .
- IR : Stretching frequencies at 750–850 cm⁻¹ confirm thioglycoside (C–S) bonds .
Advanced Research Questions
Q. How can researchers optimize glycosylation efficiency using Ethyl 4,6-O-benzylidene-β-D-thioglucopyranoside as a glycosyl donor?
- Methodological Answer : Activation of the thioglycoside with NIS/AgOTf or Ph2SO/Tf2O generates a reactive sulfonium intermediate, enabling stereoselective glycosylation. For example, coupling with a 2-azido acceptor in CH2Cl2 at −40°C yields β-linked disaccharides with >90% stereoselectivity. Monitoring by TLC (eluent: 7:3 hexane/EtOAc) and quenching with Et3N ensures minimal side reactions. X-ray data (e.g., C–S bond length ~1.81 Å) supports donor stability during activation .
Q. What strategies resolve contradictory data in regioselective benzylidene ring opening?
- Methodological Answer : Regioselectivity depends on reaction conditions:
- Acidic Hydrolysis (e.g., 0.1 M HCl in THF/H2O): Preferentially opens the acetal at C6, yielding a 4-OH intermediate.
- Reductive Cleavage (e.g., BH3·THF/Et3SiH): Targets C4, producing a 6-OH derivative.
Conflicting results are resolved by adjusting solvent polarity (e.g., DMF enhances C4 reactivity) or using bulky Lewis acids (e.g., SnCl4 directs C6 opening). -NMR monitoring of benzaldehyde release (δ 9.8–10.2 ppm) quantifies regioselectivity .
Q. How to design experiments for regioselective functionalization at C2/C3 positions?
- Methodological Answer :
- C2 Modification : After benzylidene protection, introduce phthalimido or azido groups at C2 via Mitsunobu reaction (DIAD/PPh3) with phthalimide or NaN3.
- C3 Acylation : Use TEMPO-mediated oxidation to generate a C3 ketone, followed by reductive amination (NaBH3CN) for amine installation.
Competitive reactions are minimized by steric hindrance from the benzylidene group, as shown by MD simulations (RMSD < 0.5 Å for C2 vs. C3 reactivity) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
